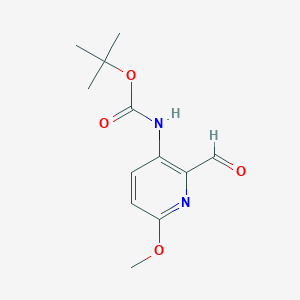
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a formyl and a methoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitably substituted pyridine derivative. One common method is the reaction of tert-butyl carbamate with 2-formyl-6-methoxypyridine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl N-(2-carboxy-6-methoxypyridin-3-yl)carbamate.
Reduction: Tert-butyl N-(2-hydroxymethyl-6-methoxypyridin-3-yl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is used in a variety of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals.
Biology: As a probe to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Medicine: In the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition or activation. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate: Similar structure but with a chloro substituent instead of a methoxy group.
Tert-butyl N-(2-formyl-6-hydroxypyridin-3-yl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate is unique due to the presence of both a formyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-(2-formyl-6-methoxypyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-5-6-10(17-4)13-9(8)7-15/h5-7H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKQFMQIRHZYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)



![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)
![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2997563.png)


![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)

![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)
![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)


